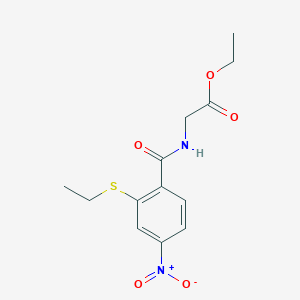
(2-Ethylsulfanyl-4-nitro-benzoylamino)-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-{[2-(ETHYLSULFANYL)-4-NITROPHENYL]FORMAMIDO}ACETATE is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(ETHYLSULFANYL)-4-NITROPHENYL]FORMAMIDO}ACETATE typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route includes the following steps:
Thioether Formation: The attachment of an ethylsulfanyl group to the aromatic ring.
Formamide Formation:
Esterification: The formation of the ethyl ester group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, thiols for thioether formation, and appropriate catalysts for esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
ETHYL 2-{[2-(ETHYLSULFANYL)-4-NITROPHENYL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The thioether group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of halogenating agents or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of ETHYL 2-{[2-(ETHYLSULFANYL)-4-NITROPHENYL]FORMAMIDO}ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
ETHYL 2-(ETHYLSULFANYL)ACETATE: Similar structure but lacks the nitro and formamido groups.
ETHYL 2-(4-NITROPHENYL)ACETATE: Similar structure but lacks the ethylsulfanyl and formamido groups.
ETHYL 2-(FORMAMIDO)ACETATE: Similar structure but lacks the ethylsulfanyl and nitro groups.
Uniqueness
ETHYL 2-{[2-(ETHYLSULFANYL)-4-NITROPHENYL]FORMAMIDO}ACETATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H16N2O5S |
|---|---|
分子量 |
312.34 g/mol |
IUPAC 名称 |
ethyl 2-[(2-ethylsulfanyl-4-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C13H16N2O5S/c1-3-20-12(16)8-14-13(17)10-6-5-9(15(18)19)7-11(10)21-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,17) |
InChI 键 |
KZJQSYDAOCRLDH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)
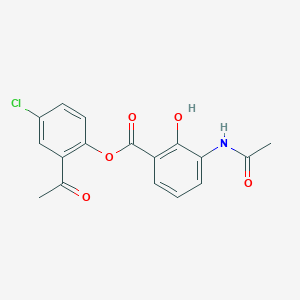
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)
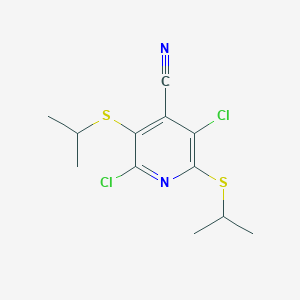
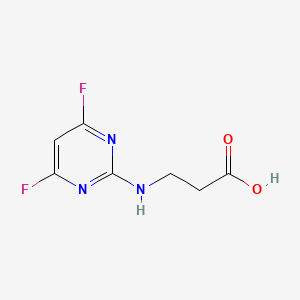
![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)
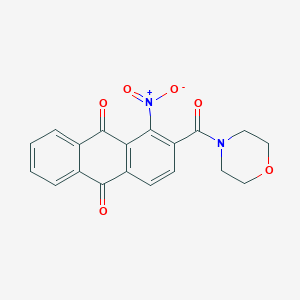
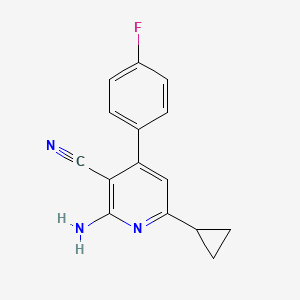
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
